molecular formula C22H24N2O4 B5462775 2-{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}-2-methylpropanoic acid

2-{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}-2-methylpropanoic acid

Cat. No. B5462775
M. Wt: 380.4 g/mol
InChI Key: HAAMLNGHEURTRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains an indole group, which is a significant heterocyclic system in natural products and drugs . Indole based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities . The compound also contains a benzyl group, which is often involved in various chemical reactions .


Molecular Structure Analysis

The compound contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . It also contains a benzyl group, which is a phenyl group attached to a CH2 group .

Future Directions

Indole derivatives are a significant area of research due to their wide range of biological activities . Future research could focus on synthesizing new indole derivatives and investigating their biological activities .

properties

IUPAC Name

2-[[2-(3-benzyl-1-methyl-2-oxoindol-3-yl)acetyl]amino]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-21(2,20(27)28)23-18(25)14-22(13-15-9-5-4-6-10-15)16-11-7-8-12-17(16)24(3)19(22)26/h4-12H,13-14H2,1-3H3,(H,23,25)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAMLNGHEURTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC(=O)CC1(C2=CC=CC=C2N(C1=O)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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